molecular formula C5H10O5S B13267756 Methyl4-sulfobutanoate

Methyl4-sulfobutanoate

Cat. No.: B13267756
M. Wt: 182.20 g/mol
InChI Key: RYAZSLSNAQDCTL-UHFFFAOYSA-N
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Description

Methyl4-sulfobutanoate (C₅H₁₀O₅S) is a sulfonate ester characterized by a butanoic acid backbone with a sulfonic acid group (-SO₃H) at the fourth carbon and a methyl ester moiety at the terminal position. Insights into its behavior can be inferred from structurally analogous compounds, such as sulfonate esters and substituted butanoates, which share functional groups or synthesis pathways .

Properties

IUPAC Name

4-methoxy-4-oxobutane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5S/c1-10-5(6)3-2-4-11(7,8)9/h2-4H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAZSLSNAQDCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-sulfobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-sulfobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of methyl 4-sulfobutanoate often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-sulfobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-sulfobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-sulfobutanoate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The sulfonate group plays a crucial role in its reactivity, enabling it to participate in diverse chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f): This compound (C₂₀H₂₁FNO₃) features a butanoate ester core with fluorophenyl and methoxyphenyl substituents. Unlike Methyl4-sulfobutanoate, it lacks a sulfonic acid group but shares esterification and amine functionalization strategies. The presence of electron-withdrawing fluorine and electron-donating methoxy groups may influence its reactivity compared to sulfonate-containing analogs .
  • 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide: A sulfonamide derivative (C₁₆H₁₄ClN₃O₂S) with a pyrazole ring and chlorophenyl group. This compound’s sulfonate group (-SO₃⁻) offers stronger acidity and hydrophilicity, which could enhance solubility in polar solvents compared to sulfonamides .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield (%) Purification Method
This compound* C₅H₁₀O₅S 182.20 Sulfonate, methyl ester N/A N/A
Ethyl 4f C₂₀H₂₁FNO₃ 342.39 Ester, fluorophenyl, amine 85 Column chromatography
Benzenesulfonamide analog C₁₆H₁₄ClN₃O₂S 364.82 Sulfonamide, pyrazole N/A Crystallographic analysis

Table 2: Reaction Conditions Comparison

Compound Catalyst Solvent Temperature Reaction Time
Ethyl 4f p-toluenesulfonic acid Ethanol Reflux 24 hours
Sulfonamide analog Not specified Not specified Not specified Not specified

Research Findings and Discussion

Reactivity and Functional Group Impact

  • Sulfonate vs. Sulfonamide: this compound’s sulfonate group offers higher acidity (pKa ~1–2) compared to sulfonamides (pKa ~10), making it more reactive in aqueous conditions. This property is advantageous in drug design for improving bioavailability .
  • Ester Stability: Ethyl 4f’s high yield (85%) under reflux conditions suggests that esterification with aromatic amines is efficient. This compound’s synthesis may require milder conditions due to the sulfonate group’s sensitivity to hydrolysis .

Challenges and Opportunities

  • Data Gaps: Limited studies on this compound highlight the need for experimental validation of its synthesis and characterization.
  • Industrial Relevance: Ethyl 4f’s scalable synthesis protocol (column chromatography) could inspire similar approaches for this compound, though sulfonate-specific purification (e.g., ion-exchange resins) may be necessary.

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